N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-nitrobenzamide
Overview
Description
N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-nitrobenzamide is a complex organic compound that features a tetrahydropyran ring, a dimethoxyphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-nitrobenzamide typically involves multiple steps. One common route starts with the reaction of 3,4-dimethoxybenzaldehyde with tetrahydropyran in the presence of a suitable catalyst to form the intermediate 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-ylmethanol. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like boron tribromide can be used for demethylation of methoxy groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of phenols or other substituted derivatives.
Scientific Research Applications
N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
- N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine
Uniqueness
N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-nitrobenzamide is unique due to the presence of both a nitrobenzamide moiety and a tetrahydropyran ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-27-18-7-6-16(13-19(18)28-2)21(8-10-29-11-9-21)14-22-20(24)15-4-3-5-17(12-15)23(25)26/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFPIKQIKVSKGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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